EGFR/ErbB-2/ErbB-4 Inhibitor II
Overview
Description
EGFR/ErbB-2/ErbB-4 Inhibitor II is a useful research compound. Its molecular formula is C24H28Cl2N6O3 and its molecular weight is 519.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The EGFR (Epidermal Growth Factor Receptor) family, including ErbB-2 (HER2) and ErbB-4, plays a critical role in cellular processes such as proliferation, differentiation, and survival. Inhibitors targeting these receptors have emerged as significant therapeutic agents in oncology, particularly for cancers characterized by aberrant signaling through these pathways. This article delves into the biological activity of the compound known as "EGFR/ErbB-2/ErbB-4 Inhibitor II," examining its mechanisms of action, efficacy in clinical settings, and relevant case studies.
EGFR, ErbB-2, and ErbB-4 are receptor tyrosine kinases that, upon ligand binding, undergo dimerization and autophosphorylation, activating downstream signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation. The inhibition of these receptors can disrupt these signaling cascades, leading to reduced tumor growth and increased apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Autophosphorylation : The inhibitor directly blocks the autophosphorylation of EGFR and ErbB-2/ErbB-4, thereby preventing downstream signaling .
- Induction of Apoptosis : By inhibiting these receptors, the compound can increase pro-apoptotic signals while decreasing anti-apoptotic signals, promoting cell death in cancerous tissues .
- Cell Cycle Arrest : Treatment with the inhibitor has been shown to induce G0/G1 phase arrest in various cancer cell lines .
Efficacy in Clinical Trials
Recent studies have highlighted the efficacy of this compound in various cancer types. A summary of clinical findings is presented below.
Case Studies
- Case Study: NSCLC Patient Treated with Mobocertinib
- Case Study: HER2-Low Breast Cancer
Research Findings
Recent research has elucidated several important findings regarding the biological activity of this compound:
- Potency Against Mutant Receptors : The inhibitor has shown significantly lower IC50 values (<80 nM) against mutant forms of EGFR and ErbB-2 compared to first-generation inhibitors like gefitinib .
- Combination Therapy Potential : Studies suggest that combining this inhibitor with other therapies can enhance efficacy, particularly in tumors exhibiting resistance mechanisms against single-agent therapies .
Properties
IUPAC Name |
4-N-(3-chloro-4-phenylmethoxyphenyl)-5-(2-morpholin-4-ylethoxyiminomethyl)pyrimidine-4,6-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKZRKQMKNRZNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849569 | |
Record name | N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944341-54-2 | |
Record name | N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.